molecular formula C9H12N2O2S B2757801 Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate CAS No. 126534-17-6

Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate

Cat. No. B2757801
CAS RN: 126534-17-6
M. Wt: 212.27
InChI Key: WRPOUBFNFBYEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate (ECT) is an important organic compound that has been widely studied for its potential applications in the fields of medicinal chemistry and synthetic organic chemistry. ECT has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial activities. In addition, ECT has been used as an intermediate in organic synthesis and as an additive in the production of pharmaceuticals.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and Ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates were synthesized and screened for their antimicrobial and antioxidant activities. Compounds demonstrated excellent antibacterial and antifungal properties, along with significant antioxidant potential. These findings suggest potential applications of Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate derivatives in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Synthetic Chemistry and Molecular Structure

Studies on the reaction of acylaminocyanoesters with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide leading to substituted aminothiazoles have revealed significant insights into the molecular structure and potential synthetic applications of Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate. These reactions showcase the compound's utility in synthesizing aminothiazole derivatives, which are valuable in various chemical synthesis applications (Golankiewicz et al., 1985).

Advanced Material Synthesis

The compound has been utilized in the synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, demonstrating its versatility in creating highly functionalized products with potential applications in material science. The reactions involved offer a glimpse into its utility for synthesizing complex molecules that could have applications in developing new materials or chemical entities (Ge et al., 2006).

Optoelectronic Applications

Research into the synthesis, crystal structure, and the spectroscopic, electronic, and nonlinear optical properties of thiazole-based derivatives, including Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate, has highlighted their potential in optoelectronic applications. These compounds exhibit promising nonlinear optical properties, suggesting their use in developing new materials for optoelectronic devices (Haroon et al., 2020).

properties

IUPAC Name

ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-2-13-8(12)7-5-14-9(11-7)10-6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPOUBFNFBYEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate

Synthesis routes and methods

Procedure details

The reaction described in Preparation 26 was repeated, except that a mixture comprising 2.28 g of cyclopropylamine, 5.0 g of ethyl 2-bromothiazole-4-carboxylate and 20 ml of toluene was heated at 100°-110 ° C. for 16 hours in a sealed tube, giving the title compound as a pale yellow oil.
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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